molecular formula C9H7BrF4 B8268024 1-(1-Bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene

1-(1-Bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene

Cat. No.: B8268024
M. Wt: 271.05 g/mol
InChI Key: NEKAOWKOIGKMPI-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF3 It is a derivative of benzene, featuring a bromoethyl group, a fluoro group, and a trifluoromethyl group attached to the benzene ring

Preparation Methods

The synthesis of 1-(1-Bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-(trifluoromethyl)benzene.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane to ensure the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(1-Bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones, and reduction reactions to form alkanes or alkenes.

    Coupling Reactions: It can also participate in coupling reactions like Suzuki or Heck reactions, where the bromo group is replaced by other aryl or vinyl groups.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism by which 1-(1-Bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the bromoethyl group acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. The fluoro and trifluoromethyl groups can influence the compound’s reactivity and stability by altering the electronic properties of the benzene ring.

Comparison with Similar Compounds

1-(1-Bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene can be compared with other similar compounds such as:

    1-Bromo-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a trifluoromethyl group, which can affect its reactivity and applications.

    1-Bromo-3-(trifluoromethoxy)benzene: Similar to the above compound but with the trifluoromethoxy group in a different position on the benzene ring.

    1-Bromo-4-(difluoromethyl)benzene: This compound has a difluoromethyl group, which can lead to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct electronic and steric effects, making it valuable for various specialized applications.

Properties

IUPAC Name

1-(1-bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4/c1-5(10)7-3-2-6(4-8(7)11)9(12,13)14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKAOWKOIGKMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)C(F)(F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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